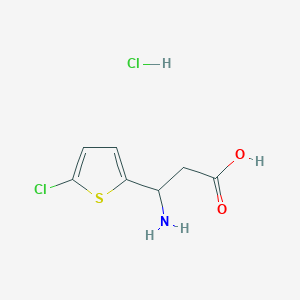
3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescence Derivatization
3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride and its derivatives have been explored for their potential in fluorescence derivatization. For example, 3-(Naphthalen-1-ylamino)propanoic acid, a compound with structural similarities, has been coupled to amino groups of amino acids to evaluate its applicability as a fluorescent derivatising agent. The resulting derivatives exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007).
Antimicrobial Activity
Compounds containing the 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid moiety have been investigated for their antimicrobial properties. Derivatives synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which share a similar structural framework, demonstrated good antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida tenuis (Mickevičienė et al., 2015).
Anticancer Research
Research into novel Pt(II)-complexes with ligands based on an alanine-derived amino acid bearing a substituted triazolyl-thione group has shown potential in anticancer applications. These complexes, owing to their ability to bind to RNA biomedical targets, have demonstrated moderate cytotoxic activity against cancer cells, indicating their potential for dual action in cancer therapy (Riccardi et al., 2019).
Corrosion Inhibition
Amino acid-based imidazolium zwitterions, including those related to this compound, have been synthesized and studied as novel and green corrosion inhibitors for mild steel. These inhibitors, characterized by electrochemical methods, showed high inhibition efficiency and strong adsorption to the metal surface, indicating their potential in corrosion protection applications (Srivastava et al., 2017).
Biocatalysis
The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a compound similar to this compound, has been explored using newly isolated Methylobacterium Y1-6. This study demonstrated the strain's ability to produce enantiopure S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, showcasing the potential of microbial biocatalysis in the synthesis of chiral compounds (Li et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-amino-3-(5-chlorothiophen-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c8-6-2-1-5(12-6)4(9)3-7(10)11;/h1-2,4H,3,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLXELDMJXHSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2823742.png)
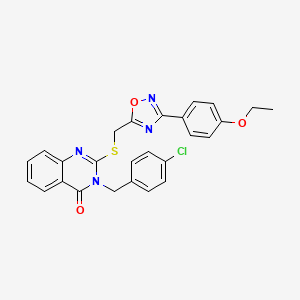


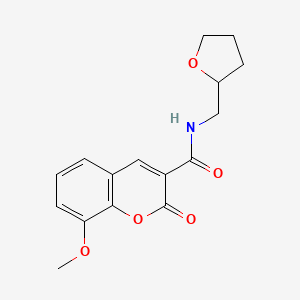
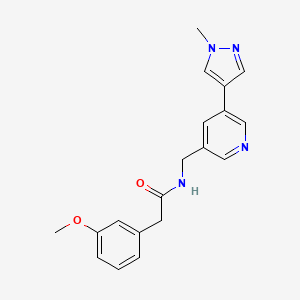
![2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2823754.png)
![3-[(2R,3S)-3-Methyloxolan-2-yl]-4-propan-2-yl-1H-1,2,4-triazol-5-one](/img/structure/B2823756.png)

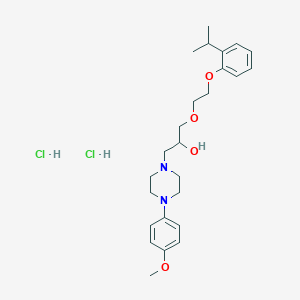
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2823762.png)
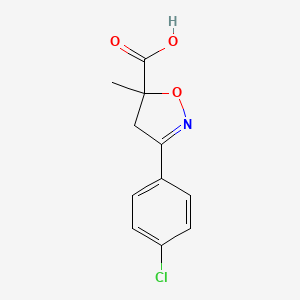
![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823764.png)
![Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2823765.png)